1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
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Overview
Description
1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with a unique structure that combines a cyanophenyl group with a trimethylpyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 3-cyanophenyl isocyanate with 2,4,6-trimethylpyridine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes and receptors, leading to changes in cellular pathways. The trimethylpyridinium ion can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenyl isocyanate: A related compound with similar reactivity but different applications.
2,4,6-Trimethylpyridine: Shares the trimethylpyridine structure but lacks the cyanophenyl group.
Uniqueness
1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its combined structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
90018-14-7 |
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Molecular Formula |
C15H15ClN2O4 |
Molecular Weight |
322.74 g/mol |
IUPAC Name |
3-(2,4,6-trimethylpyridin-1-ium-1-yl)benzonitrile;perchlorate |
InChI |
InChI=1S/C15H15N2.ClHO4/c1-11-7-12(2)17(13(3)8-11)15-6-4-5-14(9-15)10-16;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FBFIQWVJMXTUPR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC(=C2)C#N)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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